molecular formula C19H39NO2 B129837 N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide CAS No. 142128-47-0

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide

Cat. No. B129837
CAS RN: 142128-47-0
M. Wt: 313.5 g/mol
InChI Key: RYVPKPNOVYCJAP-GOSISDBHSA-N
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Description

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide, also known as palmitoyl ethanolamide (PEA), is a naturally occurring endogenous lipid mediator that belongs to the class of N-acylethanolamines (NAEs). It is a chemical compound with a molecular weight of 313.5192 dalton .


Molecular Structure Analysis

The molecular formula of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide is C19H39NO2. The exact mass is 313.298065 .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide include a density of 0.9±0.1 g/cm3 , a boiling point of 469.3±28.0 °C at 760 mmHg , and a flash point of 237.6±24.0 °C .

Scientific Research Applications

Management of Peripheral Neuropathic Pain

R-Palmitoyl-(1-methyl) Ethanolamide: has been studied for its potential in managing peripheral neuropathic pain. This condition originates from injury to the peripheral nervous system and manifests as symptoms like allodynia and hyperalgesia. The compound is part of a group of endogenous bioactive lipids known as ALIAmides, which exhibit anti-inflammatory and anti-hyperalgesic effects due to the down-regulation of mast cell activation .

Anti-inflammatory Effects

The compound has documented anti-inflammatory effects. During inflammation, it accumulates and exhibits beneficial effects, including in clinically relevant animal models of inflammatory pain. Its role in controlling inflammatory responses is supported by preclinical and clinical studies .

Surfactant Characteristics

Research has explored the surfactant characteristics of R-Palmitoyl-(1-methyl) Ethanolamide . It has been synthesized from palmitic acid and monoethanolamine, showing properties like a high melting point, good stability, and low solubility in various solvents. Its application as a surfactant depends on the polarity between two interface groups, and it can be used as a wetting agent or emulsifier .

Enhancement of Inhibitory Action on Mast Cells

This compound is expected to enhance the inhibitory action of palmitoylethanolamide (PEA) on mast cells and other cells known to express the CB2 receptor. This could lead to prolonged duration of action and enhanced potency in vivo, although published studies on this specific use are not yet available .

Potential in Bioorganic and Medicinal Chemistry

The compound’s structure and properties, such as molecular weight, density, boiling point, and flash point, make it a candidate for further research in bioorganic and medicinal chemistry. Its synthetic routes and potential uses in creating new medicinal compounds are areas of ongoing investigation .

properties

IUPAC Name

N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-18(2)17-21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVPKPNOVYCJAP-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576577
Record name N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide

CAS RN

142128-47-0
Record name N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.00 g (53.2 mmol) of commercially obtained dl-2-amino-1-propanol b and 8.0 g (8.8 ml, 29.3 mmol) of hexadecanoyl chloride in 100 ml of CH2Cl2 was stirred at room temperature for hours. The solution was concentrated and the residue was boiled with 200 ml acetone and decanted. The solution was concentrated and the residue was chromatographed on silica gel using 50% ethylacetate in hexane to afford 4.15 g (51%) of the title compound as white needles, m.p. 75-76° C. Using the same procedure as in Example 19, the following compounds were prepared:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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